4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrazine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic synthesis
Pyrimidine Core Formation: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrazine: The pyrazine moiety can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with pyrazine in the presence of a base such as potassium carbonate.
Piperazine Introduction: The final step involves the coupling of the pyrazine-substituted pyrimidine with piperazine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis . It also exhibits potential anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7/c1-2-8-23(7-1)16-19-4-3-14(20-16)21-9-11-22(12-10-21)15-13-17-5-6-18-15/h3-6,13H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOYGOTFLJRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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